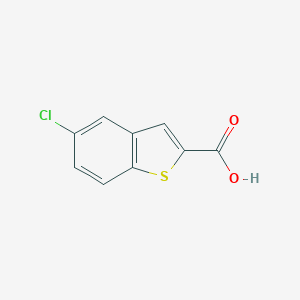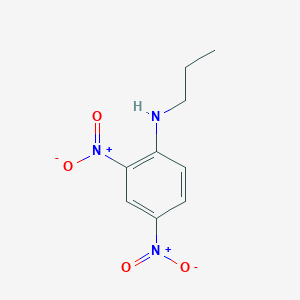
2,4-Dinitro-n-propylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitro-n-propylaniline (DNPA) is a synthetic compound that belongs to the family of nitroanilines. It is commonly used as a starting material for the synthesis of various organic compounds, including dyes, pharmaceuticals, and pesticides. DNPA has also been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
作用机制
2,4-Dinitro-n-propylaniline exerts its cytotoxic and genotoxic effects through the induction of oxidative stress and DNA damage. It has been shown to generate reactive oxygen species (ROS) and cause lipid peroxidation, leading to membrane damage and cell death. 2,4-Dinitro-n-propylaniline also causes DNA damage through the formation of DNA adducts, which can lead to mutations and chromosomal aberrations.
生化和生理效应
2,4-Dinitro-n-propylaniline has been shown to have a range of biochemical and physiological effects on cells and organisms. It has been found to induce apoptosis and necrosis in cells, as well as cause DNA damage and oxidative stress. 2,4-Dinitro-n-propylaniline has also been shown to affect the expression of various genes involved in cell cycle regulation, DNA repair, and oxidative stress response.
实验室实验的优点和局限性
2,4-Dinitro-n-propylaniline has several advantages as a tool for scientific research, including its potent cytotoxic and genotoxic effects, which make it useful for studying the mechanisms of cell death and DNA damage. However, 2,4-Dinitro-n-propylaniline also has some limitations, including its potential toxicity and the need for careful handling and disposal. Additionally, 2,4-Dinitro-n-propylaniline may not be suitable for all types of experiments, as its effects may vary depending on the cell type and experimental conditions.
未来方向
There are several potential future directions for research on 2,4-Dinitro-n-propylaniline. One area of interest is the development of new compounds based on 2,4-Dinitro-n-propylaniline that have improved efficacy and reduced toxicity. Another area of interest is the investigation of the role of 2,4-Dinitro-n-propylaniline in various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to better understand the mechanisms of action of 2,4-Dinitro-n-propylaniline and its effects on different cell types and organisms.
合成方法
2,4-Dinitro-n-propylaniline can be synthesized through a multistep process that involves the reaction of 2-nitrochlorobenzene with n-propylamine, followed by nitration with nitric acid and sulfuric acid. The resulting compound is then purified through recrystallization to obtain pure 2,4-Dinitro-n-propylaniline. This synthesis method has been widely used in the production of 2,4-Dinitro-n-propylaniline for various applications.
科学研究应用
2,4-Dinitro-n-propylaniline has been used in scientific research as a tool to study the biochemical and physiological effects of nitroanilines. It has been found to have potent cytotoxic and genotoxic effects on cells, making it a useful compound for studying the mechanisms of cell death and DNA damage. 2,4-Dinitro-n-propylaniline has also been used to investigate the role of oxidative stress in various diseases, including cancer and neurodegenerative disorders.
属性
CAS 编号 |
13059-84-2 |
|---|---|
产品名称 |
2,4-Dinitro-n-propylaniline |
分子式 |
C9H11N3O4 |
分子量 |
225.2 g/mol |
IUPAC 名称 |
2,4-dinitro-N-propylaniline |
InChI |
InChI=1S/C9H11N3O4/c1-2-5-10-8-4-3-7(11(13)14)6-9(8)12(15)16/h3-4,6,10H,2,5H2,1H3 |
InChI 键 |
VTYSAZUSTIWCND-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



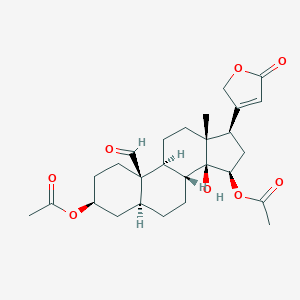
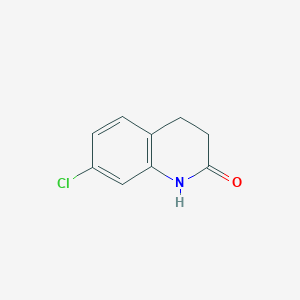
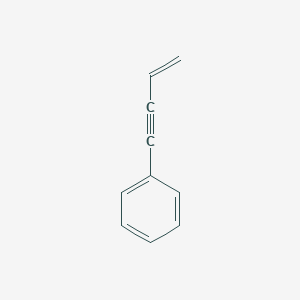

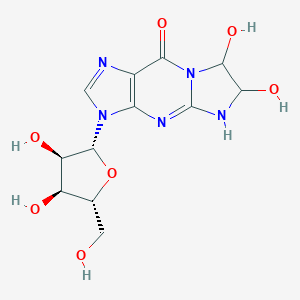
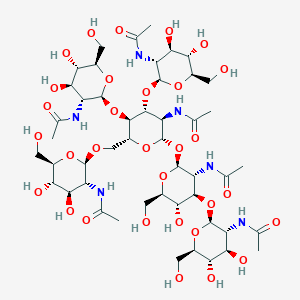
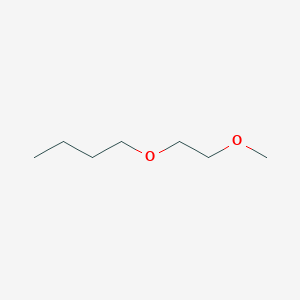


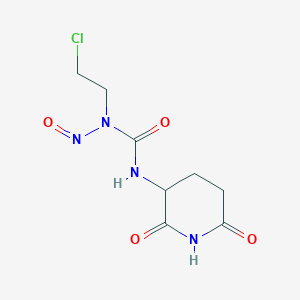
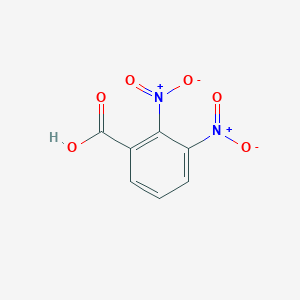
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)
